molecular formula C13H11ClO3 B8485283 Ethyl 3-chloro-8-hydroxynaphthalene-2-carboxylate CAS No. 919994-91-5

Ethyl 3-chloro-8-hydroxynaphthalene-2-carboxylate

Cat. No. B8485283
CAS RN: 919994-91-5
M. Wt: 250.68 g/mol
InChI Key: LCHIKVQGOGLGPS-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-8-hydroxynaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C13H11ClO3 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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properties

CAS RN

919994-91-5

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 3-chloro-8-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11ClO3/c1-2-17-13(16)10-7-9-8(6-11(10)14)4-3-5-12(9)15/h3-7,15H,2H2,1H3

InChI Key

LCHIKVQGOGLGPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C=CC=C(C2=C1)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabutylammonium iodide (3.74 g, 10.12 mmol, 1.3 equiv) was added to a solution of 3-chloro-8-methoxy-naphthalene-2-carboxylic acid ethyl ester (2.06 g, 7.79 mmol) in anhydrous CH2Cl2 (39 ml). After cooling to −78° C., BCl3 (1M solution in CH2Cl2, 19.46 ml, 19.46 mmol, 2.5 equiv) was added dropwise. The reaction mixture was stirred at −78° C. for 30 minutes and then let warm to room temperature. After 2 hours at room temperature, cold water (4° C., 40 ml) was added slowly, and the resulting mixture was vigorously stirred for 30 minutes before it was extracted with EtOAc (800 ml total). The combined organic layers were washed with concentrated aqueous NaHCO3 solution (100 ml) and concentrated aqueous NH4Cl solution (100 ml), dried over Na2SO4, filtered and concentrated in vacuo. Purification via flash chromatography (gradient of hexane/EtOAc 100:0 to 6:4) afforded the title compound (1.84 g, 95%, inseparable 1:1.3 mixture of regioisomers A:B) as a slightly yellow solid. 1H NMR (400 MHz, d6-DMSO): δ=10.69 (br s, 1H isomer B), 10.55 (br s, 1H isomer A), 8.60 (s, 1H isomer B), 8.35 (s, 1H isomer A), 8.16 (s, 1H isomer A), 8.06 (s, 1H isomer B), 7.55-7.36 (m, 2H isomer A+2H isomer B), 7.01 (d, J=7.6 Hz, 1H isomer A), 6.95 (d, J=7.5 Hz, 1H isomer B), 4.36 (q, J=7.1 Hz, 2H isomer A+2H isomer B), 1.37-1.33 (m, 3H isomer A+3H isomer B). MS (ES+): 251 (M+H)+.
Name
Quantity
19.46 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2.06 g
Type
reactant
Reaction Step Three
Quantity
3.74 g
Type
catalyst
Reaction Step Three
Quantity
39 mL
Type
solvent
Reaction Step Three

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